Product packaging for Alizapride-13C-d3 (hydrochloride)(Cat. No.:)

Alizapride-13C-d3 (hydrochloride)

Cat. No.: B10823331
M. Wt: 355.84 g/mol
InChI Key: BRECEDGYMYXGNF-CMOUKOEPSA-N
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Description

Significance of Stable Isotopes in Drug Development and Discovery

Stable isotopes, which are non-radioactive forms of elements containing an extra neutron, have revolutionized the field of drug development. Their incorporation into drug molecules allows researchers to differentiate between the administered drug and its endogenous counterparts, as well as its various metabolites. This ability to trace the journey of a drug through a biological system is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) properties.

The use of stable isotope-labeled compounds is particularly crucial in pharmacokinetic studies, which examine how an organism affects a drug. By using a labeled version of the drug, researchers can obtain precise measurements of drug concentration in plasma, tissues, and excreta over time, leading to a comprehensive pharmacokinetic profile. This information is vital for determining appropriate dosing regimens and understanding potential drug-drug interactions.

Role of Deuterium (B1214612) and Carbon-13 Labeling in Pharmaceutical Sciences

Among the various stable isotopes, deuterium (²H or D) and carbon-13 (¹³C) are two of the most commonly utilized in pharmaceutical sciences.

Deuterium (D) , a stable isotope of hydrogen, is often used to create "heavy" drugs. The replacement of hydrogen with deuterium can subtly alter the metabolic profile of a drug. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the breaking of this bond. This "kinetic isotope effect" can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved safety profile.

Carbon-13 (¹³C) is a stable isotope of carbon that serves as a powerful tool for elucidating metabolic pathways. By strategically placing ¹³C atoms within a drug molecule, researchers can track the transformation of the carbon skeleton during metabolism. This allows for the identification of metabolites and provides a detailed map of the drug's biotransformation, which is essential for understanding its efficacy and potential toxicity.

The combined use of deuterium and carbon-13 labeling, as seen in Alizapride-13C-d3 (hydrochloride), offers a multi-faceted approach to studying a drug's behavior, providing robust and detailed data for pharmaceutical research.

Classification of Alizapride-13C-d3 (hydrochloride) within Isotope-Labeled Compounds

Alizapride-13C-d3 (hydrochloride) is classified as an isotopically labeled internal standard . Internal standards are compounds of known concentration that are added to a sample to aid in the quantification of a specific analyte. In this case, Alizapride-13C-d3 (hydrochloride) is used for the precise measurement of its unlabeled counterpart, Alizapride, in biological samples.

Because Alizapride-13C-d3 (hydrochloride) has a slightly higher molecular weight than Alizapride due to the presence of the heavier isotopes, it can be distinguished by mass spectrometry. However, its chemical and physical properties are nearly identical to the unlabeled compound, meaning it behaves similarly during sample preparation and analysis. This co-elution and similar ionization efficiency allow it to effectively compensate for variations in sample extraction and instrument response, leading to highly accurate and reliable quantification of Alizapride.

The table below summarizes the key properties of Alizapride-13C-d3 (hydrochloride).

PropertyValue
Formal Name 6-methoxy-¹³C-d₃-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]-1H-benzotriazole-5-carboxamide, monohydrochloride
CAS Number 2928067-18-7
Molecular Formula C₁₅[¹³C]H₁₈D₃N₅O₂ • HCl
Molecular Weight 355.9 g/mol
Purity ≥99% deuterated forms (d₁-d₃)
Primary Application Internal standard for the quantification of alizapride

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22ClN5O2 B10823331 Alizapride-13C-d3 (hydrochloride)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H22ClN5O2

Molecular Weight

355.84 g/mol

IUPAC Name

N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-6-(trideuterio(113C)methoxy)-2H-benzotriazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H/i2+1D3;

InChI Key

BRECEDGYMYXGNF-CMOUKOEPSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])OC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Canonical SMILES

COC1=CC2=NNN=C2C=C1C(=O)NCC3CCCN3CC=C.Cl

Origin of Product

United States

Synthetic and Analytical Methodologies for Alizapride 13c D3 Hydrochloride

Strategies for Isotopic Labeling of Alizapride Analogs

The synthesis of isotopically labeled compounds is a critical component of drug discovery and development. whiterose.ac.uk For Alizapride-13C-d3, the labeling is specifically located on the methoxy (B1213986) group attached to the benzotriazole (B28993) ring system. The formal chemical name is 6-methoxy-¹³C-d₃-N-[[1-(2-propen-1-yl)-2-pyrrolidinyl]methyl]-1H-benzotriazole-5-carboxamide, monohydrochloride.

The general synthetic route for unlabeled Alizapride involves several steps, starting from 4-aminosalicylic acid which is methylated, nitrated, reduced, and then cyclized to form the benzotriazole core. wikipedia.org This core is subsequently condensed with 1-allyl-2-aminomethylpyrrolidine to yield the final product. wikipedia.org

To create the labeled analog, a strategy involving the introduction of an isotopically labeled precursor is employed. The most direct method for introducing the ¹³C-d₃-methoxy group is to use a labeled methylating agent during the synthesis. The phenolic precursor of Alizapride would be treated with a methyl source containing the stable isotopes. A common and efficient reagent for this purpose is [¹³C]d₃-methyl iodide. This targeted approach ensures the specific placement of the isotopic labels at the desired methoxy position, which is crucial for its function as an internal standard. whiterose.ac.ukxml-journal.netnih.gov The use of such precursors is a well-established method for creating labeled pharmaceuticals for research purposes. sigmaaldrich.com

Advanced Characterization of Isotopic Enrichment and Purity

Following synthesis, a rigorous characterization process is essential to confirm the identity, isotopic enrichment, and chemical purity of Alizapride-13C-d3 (hydrochloride). This involves a combination of mass spectrometry, nuclear magnetic resonance spectroscopy, and chromatography.

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental technique for characterizing isotopically labeled compounds. It works by measuring the mass-to-charge ratio (m/z) of ions, allowing for the direct confirmation of isotopic incorporation through the observed mass shift.

For Alizapride-13C-d3, the molecular mass is expected to be 4 atomic mass units (amu) greater than its unlabeled counterpart. This is due to the replacement of one ¹²C atom (12.000 amu) with a ¹³C atom (13.003 amu) and three ¹H atoms (1.008 amu each) with three ²H atoms (2.014 amu each). High-resolution mass spectrometry (HRMS) instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, are required to accurately measure these mass differences and confirm the elemental composition. nih.gov

Beyond simple mass confirmation, MS is used to determine the level of isotopic enrichment. By analyzing the isotopic distribution pattern of the molecular ion, the percentage of the labeled compound versus any remaining unlabeled or partially labeled species can be quantified. nih.govsigmaaldrich.com Computational methods compare the experimentally measured isotope pattern to theoretically generated distributions across a range of enrichment levels to find the best fit. nih.gov For Alizapride-13C-d3, a purity of ≥99% deuterated forms is typically expected.

Table 1: Theoretical Mass Comparison of Alizapride and Alizapride-13C-d3

Compound Molecular Formula Monoisotopic Mass (amu) Mass Difference (amu)
Alizapride C₁₆H₂₁N₅O₂ 315.1746 -
Alizapride-13C-d3 C₁₅[¹³C]H₁₈D₃N₅O₂ 319.1843 +4.0097

Note: Masses are for the free base form.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isotopic Information

While mass spectrometry confirms that the isotopic labels have been incorporated, Nuclear Magnetic Resonance (NMR) spectroscopy is used to verify their exact location within the molecule. sigmaaldrich.comnih.gov This is achieved by analyzing the spectra of different nuclei, primarily ¹H and ¹³C.

In the ¹H NMR spectrum of Alizapride-13C-d3, the signal corresponding to the methoxy protons, which would typically appear as a singlet in the unlabeled compound, will be absent. This absence confirms that the protons on the methyl group have been successfully replaced by deuterium (B1214612).

In the ¹³C NMR spectrum, a signal corresponding to the labeled methoxy carbon will be observed. The chemical shift of this carbon confirms it is in a methoxy environment. Furthermore, the signal may exhibit splitting (a multiplet) due to coupling with the attached deuterium atoms, providing definitive proof of the ¹³C-d₃ structure. This positional confirmation is vital, as mislabeled compounds could be unsuitable for certain metabolic studies. nih.govnih.gov

Chromatographic Purity Assessment

Chromatographic techniques are employed to assess the chemical purity of the final product, ensuring it is free from starting materials, synthetic byproducts, and unlabeled Alizapride. moravek.com High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. moravek.commeasurlabs.com

An HPLC system separates the components of a mixture as they pass through a column. measurlabs.com For purity analysis of Alizapride-13C-d3, a reversed-phase column is typically used. The separation is monitored by a detector, most commonly a Diode-Array Detector (DAD or PDA) or a mass spectrometer (LC-MS). measurlabs.comsepscience.com

A DAD measures the UV-Vis absorbance across a range of wavelengths simultaneously. researchgate.net This allows for peak purity assessment by comparing spectra taken across the elution profile of the main peak. sepscience.comresearchgate.net If the spectra are consistent, it suggests the peak is homogenous. sepscience.com However, LC-MS provides a more definitive assessment by analyzing the mass of what is eluting, which can distinguish between co-eluting impurities that have similar UV spectra but different molecular weights. sepscience.comnih.gov The combination of these techniques provides a comprehensive evaluation of the compound's purity.

Table 2: Example HPLC Parameters for Purity Analysis

Parameter Condition
Column C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) researchgate.net
Flow Rate 1.0 - 1.5 mL/min
Detection DAD (e.g., 210-400 nm) and/or MS
Injection Volume 10 - 50 µL

Note: These are typical parameters and would be optimized for the specific analysis.

Application of Alizapride 13c D3 Hydrochloride As an Internal Standard in Quantitative Bioanalysis

Principles of Isotope-Dilution Mass Spectrometry (IDMS)

Isotope-Dilution Mass Spectrometry (IDMS) is a powerful analytical technique for the highly accurate determination of the concentration of a substance. wikipedia.orgosti.gov The core principle of IDMS involves the addition of a known amount of an isotopically enriched standard, in this case, Alizapride-13C-d3 (hydrochloride), to a sample containing the analyte of interest, Alizapride. wikipedia.org This isotopically labeled standard is chemically identical to the analyte but has a different mass due to the presence of heavier isotopes (Carbon-13 and Deuterium). medchemexpress.com

By adding the internal standard at an early stage of sample preparation, it experiences the same processing and potential for loss as the endogenous analyte. epa.gov During analysis by mass spectrometry, the instrument distinguishes between the analyte and the internal standard based on their mass-to-charge ratio. The ratio of the signal from the analyte to the signal from the internal standard is then used for quantification. wikipedia.org This ratiometric measurement corrects for variations in sample extraction, cleanup, and instrument response, leading to highly precise and accurate results that are less susceptible to matrix effects. epa.govnist.gov

Quantitative Analysis of Alizapride in Biological Matrices

The quantification of Alizapride in complex biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. researchgate.netnih.gov The use of Alizapride-13C-d3 (hydrochloride) as an internal standard is integral to achieving the required sensitivity and accuracy in these analyses.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantitative analysis of drugs like Alizapride in biological fluids. nih.govexlibrisgroup.com In a typical LC-MS/MS method, the sample is first subjected to a separation process using liquid chromatography. This is often followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. nih.gov

The use of an internal standard like Alizapride-13C-d3 is critical in LC-MS analysis to compensate for potential variations during sample preparation and ionization in the mass spectrometer. nih.gov A developed LC-MS/MS method for a similar small molecule demonstrated linearity over a concentration range of 0.2 to 500 ng/mL, with a lower limit of quantification of 0.2 ng/mL. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for Alizapride Analysis

ParameterSpecification
Chromatography
ColumnReversed-phase C18
Mobile PhaseGradient elution with methanol (B129727) and water (containing an additive like ammonium (B1175870) acetate)
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Detection ModeMultiple Reaction Monitoring (MRM)
Internal Standard Alizapride-13C-d3 (hydrochloride)

This table presents a hypothetical set of parameters based on common practices for similar analytes and is for illustrative purposes only.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

While LC-MS is more common for non-volatile compounds like Alizapride, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the volatility of the analyte. The use of a stable isotope-labeled internal standard like Alizapride-13C-d3 is equally important in GC-MS to correct for variability in the derivatization process and potential matrix effects during analysis. nih.gov

Table 2: Illustrative GC-MS Parameters for Alizapride Analysis (with derivatization)

ParameterSpecification
Chromatography
ColumnCapillary column (e.g., DB-5ms)
Carrier GasHelium
Derivatization Silylation (e.g., with BSTFA)
Mass Spectrometry
Ionization ModeElectron Ionization (EI)
Detection ModeSelected Ion Monitoring (SIM)
Internal Standard Alizapride-13C-d3 (hydrochloride)

This table presents a hypothetical set of parameters and is for illustrative purposes only, as specific GC-MS methods for Alizapride are less commonly published than LC-MS methods.

Method Development and Validation in Pharmaceutical Research

The development and validation of robust analytical methods are cornerstones of pharmaceutical research, ensuring the quality and reliability of data submitted for regulatory approval.

Analytical Method Development

The development of a quantitative bioanalytical method using Alizapride-13C-d3 (hydrochloride) as an internal standard involves several key steps. These include optimizing the chromatographic conditions for adequate separation of Alizapride from matrix components, fine-tuning the mass spectrometric parameters for optimal sensitivity and selectivity, and establishing a robust sample preparation procedure. The goal is to develop a method that is linear, accurate, precise, and selective for Alizapride in the intended biological matrix. researchgate.net For instance, a validated LC-MS/MS method for another compound demonstrated good linearity with correlation coefficients (r) greater than 0.99. nih.gov

Quality Control Applications in Drug Research and Development

In drug research and development, validated analytical methods are crucial for quality control. The use of Alizapride-13C-d3 (hydrochloride) in these methods ensures the integrity of data from various studies, including pharmacokinetics, toxicokinetics, and bioequivalence studies. For example, a validated LC-MS/MS assay for a different drug showed reliable precision with relative standard deviation values between 3.44% and 13.15% and accuracy with relative error values between -0.58% and -9.78%. nih.gov These validated methods are essential for monitoring drug levels, assessing stability, and ensuring the consistency of drug products. researchgate.netresearchgate.net

Research on Alizapride Metabolism Utilizing Isotopically Labeled Probes

Investigation of Metabolic Pathways

In vitro studies using liver microsomes have been pivotal in mapping the metabolic transformations of Alizapride. Research has identified several key pathways through which the parent compound is altered.

The primary metabolic routes for Alizapride are:

Oxidative N-Deallylation: This pathway involves the enzymatic cleavage of the N-allyl group from the pyrrolidine (B122466) ring. A significant consequence of this reaction is the formation of acrolein, a highly reactive and electrophilic aldehyde. nih.govresearchgate.net This process is a common metabolic reaction for drugs containing an N-allyl moiety. nih.govmdpi.comsemanticscholar.org

Epoxidation: The allyl group of Alizapride can also undergo oxidation to form an epoxide. nih.govresearchgate.net This epoxide is another potential reactive intermediate.

Hydroxylation: While less emphasized for Alizapride specifically, hydroxylation is a common metabolic pathway for related benzotriazole (B28993) compounds, which can occur on the aromatic ring or the alkyl side chain. researchgate.net

N-Oxidation: The formation of an N-oxide is another possible transformation for drugs containing tertiary amine structures like Alizapride. researchgate.net

The use of Alizapride-13C-d3 is critical for unequivocally tracing these transformations. The stable isotope signature acts as a flag, enabling researchers to track the core structure of the molecule as it undergoes these various modifications, ensuring that observed metabolites are definitively derived from the administered drug.

Identification and Structural Elucidation of Metabolites

Through meticulous analysis, researchers have successfully identified and characterized multiple metabolites of Alizapride. In one key in vitro study, a total of ten metabolites were identified, providing a comprehensive metabolic scheme for the drug. nih.govresearchgate.net The structural elucidation of these compounds is paramount for understanding the complete disposition of the drug.

A crucial area of drug metabolism research is the identification of reactive metabolites, as these species are often implicated in drug-induced toxicities. nih.gov For Alizapride, two significant reactive metabolites have been identified from its in vitro metabolism:

Acrolein: Formed via the N-deallylation pathway, acrolein is a well-known α,β-unsaturated aldehyde. Its high reactivity stems from its ability to act as a Michael acceptor, allowing it to form covalent adducts with cellular nucleophiles, particularly the thiol groups in proteins like glutathione. nih.gov The formation of such adducts can lead to protein dysfunction and cellular stress.

Epoxide: Generated from the oxidation of the allyl side chain, the epoxide metabolite is considered a "putative structural alert." nih.govresearchgate.net Epoxides are electrophilic three-membered rings that can react with various biological macromolecules, including proteins and DNA.

The reactivity of both acrolein and the epoxide from Alizapride metabolism was experimentally confirmed by demonstrating their ability to form adducts with nucleophilic thiols. nih.govresearchgate.net The use of isotopically labeled probes like Alizapride-13C-d3 could allow for precise quantification of the flux through these bioactivation pathways compared to detoxification routes.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the cornerstone analytical technique for modern metabolite identification. nih.govresearchgate.net Its power lies in its sensitivity and its ability to provide detailed structural information.

The process involves two key stages:

Liquid Chromatography (LC) and Electrospray Ionization (ESI): The sample, such as a liver microsome incubate, is first passed through an LC system to separate the different components. As the separated compounds exit the column, they are sprayed through a high-voltage needle (ESI), which creates fine, charged droplets. The solvent evaporates, leaving charged ions of the parent drug and its metabolites to enter the mass spectrometer. nih.gov

Tandem Mass Spectrometry (MS/MS): In the first stage of the mass spectrometer, ions of a specific mass-to-charge ratio (m/z), corresponding to a potential metabolite, are selected. These selected ions are then passed into a collision cell, where they are fragmented by colliding with an inert gas. The resulting fragment ions are analyzed in the second stage of the mass spectrometer, producing a fragmentation pattern, or MS/MS spectrum. This pattern is a unique fingerprint that helps to elucidate the molecule's structure. nih.gov

In this context, Alizapride-13C-d3 is invaluable as an internal standard. When a mixture of the labeled and unlabeled drug is analyzed, every metabolite derived from the drug will appear as a pair of peaks with a specific mass difference, confirming its origin and aiding in its identification amidst a complex biological background. mdpi.com

Metabolic Flux Analysis (MFA) using 13C Tracers

Metabolic Flux Analysis (MFA) is a sophisticated technique used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By using a substrate labeled with a stable isotope like ¹³C, MFA can trace the path of atoms through interconnected pathways, providing a detailed map of cellular metabolism. semanticscholar.org

The general methodology for a ¹³C-MFA study is as follows:

Isotopic Labeling: Cells or biological systems are incubated with a ¹³C-labeled substrate. nih.gov

Measurement: After a period of incubation, metabolites are extracted and the distribution of the ¹³C label in various downstream products is measured, typically by mass spectrometry or NMR.

Computational Modeling: The measured labeling patterns are fed into a computational model of the cell's metabolic network. By comparing the experimental data to the labeling patterns predicted by the model, the intracellular fluxes can be estimated. nih.govsemanticscholar.org

Application of 13C-NMR in Cellular Chemistry and Metabolism Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical method that provides detailed structural and quantitative information about molecules in a sample. When used with ¹³C-labeled compounds, ¹³C-NMR becomes a highly specific tool for monitoring metabolic processes. mdpi.com

Unlike mass spectrometry, which destroys the sample, NMR can be used to study intact cells or tissue extracts, providing a snapshot of metabolism under near-physiological conditions. By analyzing the ¹³C-NMR spectrum, researchers can:

Identify and quantify the parent drug and its ¹³C-containing metabolites.

Determine the precise location of the ¹³C label within a metabolite, which is crucial for elucidating metabolic pathways.

Monitor the kinetics of a metabolic reaction in real-time in some applications.

In the case of Alizapride-13C-d3, the ¹³C label on the methoxy (B1213986) group provides a unique spectroscopic handle. A ¹³C-NMR study of cell extracts incubated with this compound could directly track the disappearance of the signal from the parent drug and the simultaneous appearance of new signals corresponding to its ¹³C-containing metabolites. This would provide unambiguous evidence of metabolic transformation and offer complementary data to mass spectrometry for structural confirmation, showcasing the synergy between these key analytical techniques in modern drug metabolism research.

Pharmacological Research Enabled by Alizapride 13c D3 Hydrochloride

Receptor Binding Assays and Selectivity Profiling

Receptor binding assays are essential in determining the affinity of a drug for its targets. The use of stable isotope-labeled standards like Alizapride-13C-d3 (hydrochloride) is crucial for generating the reliable concentration data needed to calculate binding affinities (Ki). The lower the Ki value, the higher the binding affinity of the compound for the receptor. simpleandpractical.com

Dopamine (B1211576) D2 Receptor Antagonism Research

Alizapride is a substituted benzamide (B126) that functions primarily as a dopamine D2 receptor antagonist. patsnap.comnih.govguidetopharmacology.org Its antiemetic and prokinetic effects are largely attributed to this mechanism. nih.govdrugbank.com Research demonstrates that Alizapride binds to D2 receptors with a notable affinity. In binding assays, Alizapride shows a pKi value of 7.15 for the human D2 receptor, which indicates strong binding. drugcentral.org This antagonist activity at D2 receptors, particularly in the chemoreceptor trigger zone (CTZ) of the brain, is central to its ability to prevent nausea and vomiting. nih.govwikipedia.orgpatsnap.com

Comparative Receptor Selectivity (e.g., α- and β-Adrenergic Receptors)

While Alizapride's primary target is the D2 receptor, its full pharmacological profile is understood by comparing its binding affinity across a range of other receptors. This selectivity profiling is critical for predicting its broader effects. Research indicates that Alizapride also possesses a binding affinity for the alpha-2C adrenergic receptor, with a reported pKi of 7.0. drugcentral.org However, studies on closely related arylpiperazine structures have shown that selectivity for D2 receptors over α1-, α2-, and β-adrenergic receptors can be achieved. nih.gov A detailed understanding of these interactions helps to contextualize the compound's primary mechanism of action and potential secondary effects.

Table 1: Alizapride Receptor Binding Affinities

Receptor Subtype Binding Affinity (pKi) Reference
Dopamine D2 7.15 drugcentral.org

Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a stronger binding affinity. nih.gov

Preclinical Investigations of Receptor-Mediated Biological Effects

Preclinical studies, often conducted in animal models, are vital for elucidating how receptor binding translates into physiological responses. The ability to accurately measure drug concentrations in these models, facilitated by standards like Alizapride-13C-d3 (hydrochloride), is key to correlating dose and exposure with biological outcomes.

Dopaminergic Modulation of Gastrointestinal Motility in Animal Models

Alizapride exhibits prokinetic properties, meaning it enhances gastrointestinal motility. patsnap.comnih.gov This effect is linked to its dopamine antagonism within the enteric nervous system. By blocking D2 receptors, Alizapride can facilitate the release of acetylcholine, a neurotransmitter that promotes peristalsis and gastric emptying. patsnap.com Animal models are instrumental in studying these effects. nih.gov For example, research in dogs has shown Alizapride to be a potent antagonist of apomorphine-induced emesis, a process heavily mediated by dopamine receptors. nih.gov Such models allow for direct observation and quantification of changes in gastrointestinal function following administration of the drug.

Emerging Methodologies and Future Research Directions

Innovations in Stable Isotope Synthesis and Application

The use of stable isotopes like carbon-13 (¹³C) and deuterium (B1214612) (d) in drug molecules represents a significant advancement in pharmaceutical research. acs.orgmetsol.com Alizapride-13C-d3 (hydrochloride) is a prime example of this innovation. The synthesis of such labeled compounds, while often more complex than that of the parent drug, provides invaluable tools for researchers. nih.gov New strategies are continuously being developed to streamline the synthesis of stable isotope-labeled molecules, making them more accessible for a wider range of studies. nih.govadesisinc.com

The primary application of Alizapride-13C-d3 (hydrochloride) lies in its use as an internal standard for quantitative bioanalysis and as a tracer in metabolic studies. metsol.com By incorporating stable isotopes, the mass of the molecule is increased, allowing for its clear differentiation from the unlabeled drug and its metabolites in complex biological matrices using mass spectrometry. nih.gov This enhanced analytical precision is crucial for accurately determining the pharmacokinetic profile of Alizapride. adesisinc.com

Innovations in this field are geared towards creating more sophisticated labeling patterns and developing novel labeling reagents. adesisinc.com The integration of techniques like flow chemistry is also proving beneficial, enhancing the efficiency, safety, and scalability of stable isotope synthesis. adesisinc.com These advancements are paving the way for more detailed investigations into the absorption, distribution, metabolism, and excretion (ADME) of drugs like Alizapride. acs.org

Advanced Spectroscopic and Chromatographic Integration in Drug Metabolism Studies

The study of drug metabolism is being revolutionized by the integration of advanced spectroscopic and chromatographic techniques. nih.govresearchgate.net The use of Alizapride-13C-d3 (hydrochloride) is central to these advancements, particularly in conjunction with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govazooptics.com

When Alizapride-13C-d3 (hydrochloride) is administered, its metabolic fate can be tracked with high precision. metsol.com Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for separating and identifying drug metabolites in biological samples like blood and urine. nih.govchromatographyonline.com The presence of the stable isotope label in Alizapride-13C-d3 (hydrochloride) allows for the unequivocal identification of drug-related material from endogenous compounds. nih.gov This "stable isotope filtering" technique significantly simplifies the process of metabolite identification. nih.gov

NMR spectroscopy offers complementary information, providing detailed structural elucidation of metabolites without the need for sample destruction. azooptics.comnih.gov The combination of these techniques provides a comprehensive picture of how Alizapride is processed in the body. Future directions in this area include the development of even more sensitive and higher-resolution instruments, as well as the miniaturization and automation of analytical platforms to increase throughput and reduce costs. chromatographyonline.com

Computational and Systems Biology Approaches Complementing Isotopic Tracer Data

The vast amounts of data generated from studies using Alizapride-13C-d3 (hydrochloride) are increasingly being analyzed using computational and systems biology approaches. nih.govnih.gov These methods allow for the integration of isotopic tracer data into broader biological networks, providing a more holistic understanding of a drug's effects. researchgate.net

Tracer kinetics, which involves tracking the movement of isotopically labeled molecules through biological systems, is a key component of this approach. numberanalytics.com By analyzing the distribution of the ¹³C and deuterium labels from Alizapride-13C-d3 (hydrochloride) into various metabolic pools, researchers can quantify metabolic fluxes and understand how Alizapride perturbs cellular metabolism. nih.govfrontiersin.org

Computational models can then be used to simulate and predict the effects of the drug on metabolic pathways. nih.gov This can help in identifying potential off-target effects and understanding the mechanisms of drug action and toxicity. acs.org Systems biology, by considering the interactions between multiple components of a biological system, offers a powerful framework for interpreting the complex data derived from stable isotope tracer studies. frontiersin.org The future of this field lies in the development of more sophisticated multi-scale models that can bridge the gap from molecular interactions to whole-organism responses.

Q & A

Q. Advanced Research Focus

  • Linearity : Assess via regression analysis (R<sup>2</sup> ≥ 0.995) across three independent runs. Include a lower limit of quantification (LLOQ) determined by signal-to-noise ratios ≥10.
  • Recovery Studies : Compare extracted samples with neat solutions at low, medium, and high concentrations. Acceptable recovery ranges are 85–115% .
  • Cross-Validation : Use orthogonal techniques like LC-HRMS or cross-lab reproducibility testing to confirm accuracy .

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